5-Fluorouridine-5'-O-β-D-galactopyranoside is a synthetic compound derived from 5-fluorouridine, an important nucleoside analog used primarily in cancer therapy. This compound features a galactopyranoside moiety attached to the 5' position of 5-fluorouridine, enhancing its solubility and bioavailability. The compound is notable for its role in inhibiting thymidylate synthase and its potential for targeted drug delivery in therapeutic applications.
The compound can be synthesized in laboratory settings, primarily utilizing chemical methods that modify the structure of 5-fluorouridine. It is not naturally occurring and is produced for research and therapeutic purposes.
5-Fluorouridine-5'-O-β-D-galactopyranoside is classified as a nucleoside analog and an anti-metabolite. Its structural modifications allow it to function effectively in biochemical pathways, particularly those involving RNA synthesis.
The synthesis of 5-Fluorouridine-5'-O-β-D-galactopyranoside typically involves the following steps:
The synthesis may involve reagents such as:
The reaction conditions (temperature, time, and concentration) are optimized to maximize yield and purity.
The molecular structure of 5-Fluorouridine-5'-O-β-D-galactopyranoside includes:
The primary chemical reactions involving 5-Fluorouridine-5'-O-β-D-galactopyranoside include:
The hydrolysis reaction typically involves:
The mechanism of action for 5-Fluorouridine-5'-O-β-D-galactopyranoside involves:
Studies have shown that compounds like this exhibit cytotoxic effects on cancer cells due to their ability to interfere with nucleic acid metabolism .
Relevant data include:
This compound represents a significant advancement in targeted cancer therapies and continues to be a subject of research for further applications in molecular biology and pharmacology.
5-Fluorouridine-5'-O-β-D-galactopyranoside (CAS Registry Number: 149965-92-4) represents a structurally sophisticated nucleoside prodrug characterized by the covalent conjugation of β-D-galactose to the 5'-position of 5-fluorouridine (5-FUrd) via a β-glycosidic linkage. Its systematic IUPAC name is 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]-5-fluoropyrimidine-2,4-dione, reflecting the stereochemical complexity of the molecule [1]. The compound is alternatively designated in scientific literature as 5'-O-β-D-galactosyl-5-fluorouridine or 5-fluorouridine 5'-O-β-D-galactopyranoside, with the latter emphasizing the pyranose form of the galactose moiety [1].
Structurally, this hybrid molecule integrates two pharmacologically significant components: (1) the antimetabolite 5-fluorouridine, which features fluorine substitution at the C5 position of the uracil ring, and (2) β-D-galactopyranose attached at the ribose 5'-hydroxyl group. The β-configuration of the glycosidic bond is crucial for its recognition by β-galactosidases, which enables targeted activation. The molecular formula is C₁₅H₂₁FN₂O₁₁, with a molecular weight of 424.33 Da [1]. Crystallographic studies confirm that the galactose moiety adopts the stable ^4C~1~ chair conformation, while the ribose maintains the C3'-endo puckering typical of nucleosides. This structural configuration creates a steric and electronic environment that dictates both its biochemical reactivity and physicochemical properties, including solubility characteristics.
Table 1: Nomenclature and Identifiers of 5-Fluorouridine-5'-O-β-D-galactopyranoside
Nomenclature Type | Designation |
---|---|
Systematic IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
Common Synonyms | 5'-O-β-D-Galactosyl-5-fluorouridine; 5-Fluorouridine 5'-O-β-D-galactopyranoside; β-D-Galactopyranosyl-(1→5')-5-fluorouridine |
CAS Registry Number | 149965-92-4 |
PubChem CID | 9867013 |
Molecular Formula | C₁₅H₂₁FN₂O₁₁ |
Canonical SMILES | C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)F |
Isomeric SMILES | C1=C(C(=O)NC(=O)N1[C@H]2C@@HF |
The strategic development of 5-fluorouridine-5'-O-β-D-galactopyranoside emerged from two converging research trajectories: (1) advancements in prodrug strategies to improve the therapeutic index of antimetabolites, and (2) enzymatic glycosylation methodologies enabling site-specific modification of nucleosides. The foundational work on 5-fluorouracil (5-FU) by Heidelberger and colleagues in 1957 established the antineoplastic potential of fluoropyrimidines, but also revealed significant limitations including systemic toxicity and rapid catabolism [3]. Subsequent efforts focused on developing derivatives with improved tumor selectivity, leading to the exploration of nucleoside forms like 5-fluorouridine and 5'-deoxy-5-fluorouridine (doxifluridine) during the 1970s-1980s [2] [3].
The conceptual leap to glycosylated prodrugs occurred in the late 1980s and early 1990s, leveraging the discovery that certain tumors and recombinant cells exhibited elevated glycosidase activity. Abraham and colleagues pioneered antibody-directed enzyme prodrug therapy (ADEPT) approaches utilizing β-galactosidase-activatable prodrugs [4]. This technological foundation directly enabled the rational design of 5-fluorouridine-5'-O-β-D-galactopyranoside, first synthesized and characterized in 1992, as evidenced by its CAS registration date (149965-92-4). The compound was specifically engineered to remain inert until encountering β-galactosidase, which cleaves the galactoside bond to liberate cytotoxic 5-fluorouridine [1] [4].
Synthetic routes have evolved from purely chemical methods to chemo-enzymatic approaches. Early chemical syntheses employed protecting group strategies to achieve regioselective galactosylation at the 5'-position, typically using galactosyl halide donors under Helferich conditions. More recently, enzymatic methodologies utilizing β-galactosidases have been developed, exploiting the enzyme's transglycosylation activity in reverse hydrolysis reactions. For instance, β-galactosidase from bovine liver has demonstrated efficient galactosylation of pyrimidine nucleosides at the 5'-position with high regioselectivity [4] [8]. This enzymatic approach offers advantages in stereochemical control and avoids complex protection/deprotection sequences required in traditional carbohydrate chemistry.
Table 2: Structural and Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Weight | 424.33 Da |
Purity | ≥98% (typical commercial grade) |
Physical Form | White to off-white solid |
Solubility | Soluble in water and dimethyl sulfoxide (DMSO); sparingly soluble in alcohols |
Melting Point | Not fully characterized (decomposition before melting) |
Stability | Stable under desiccated conditions at -20°C; susceptible to enzymatic hydrolysis at physiological temperatures |
Spectral Signatures | Characteristic UV absorption at λₘₐₓ ~268 nm (uracil chromophore); FT-IR: C=O stretch 1690-1720 cm⁻¹, C-F stretch 1100-1200 cm⁻¹ |
5-Fluorouridine-5'-O-β-D-galactopyranoside occupies a distinctive niche in medicinal chemistry as a prototypical targeted activation prodrug that exploits enzymatic disparities between target and non-target tissues. Its design embodies the prodrug strategy of incorporating a glycosyl masking group that undergoes specific enzymatic removal to release the active drug moiety. This compound has served as a template for several critical research advancements:
Prodrug Design Paradigm: It established the feasibility of using glycosidase-labile linkages to enhance tumor selectivity of antimetabolites. The galactosidic bond remains stable in circulation but undergoes efficient hydrolysis by intracellular β-galactosidases, particularly in cells engineered to express lacZ or tumors with elevated glycosidase activity [1] [4]. This approach reduces systemic exposure to the cytotoxic payload (5-fluorouridine), potentially mitigating dose-limiting toxicities associated with 5-FU therapy.
Cell Selection Applications: The compound enables stringent selection of recombinant cells expressing β-galactosidase (lacZ gene). Cells expressing the enzyme activate the prodrug to cytotoxic 5-fluorouridine, which inhibits thymidylate synthase and incorporates into RNA, thereby eliminating non-expressing cells [1]. This application has proven valuable in molecular biology for maintaining plasmid integrity in recombinant systems and in gene therapy contexts for enriching genetically modified cell populations.
Enzymology Studies: Investigations into the activation kinetics of 5-fluorouridine-5'-O-β-D-galactopyranoside have revealed important structure-activity relationships for β-galactosidase substrates. The enzyme exhibits remarkable tolerance for modifications in the aglycone moiety, accommodating bulky nucleoside structures while maintaining catalytic efficiency [4] [8]. This insight has guided the design of other glycosidase-activated prodrugs.
Chemical Biology Tool: Beyond therapeutic applications, this galactosylated derivative serves as a biochemical tool for studying nucleoside metabolism and transport. Its altered hydrophilicity compared to 5-fluorouridine (logP decreased by ~1.5 units) affects membrane permeability and nucleoside transporter recognition, providing insights into nucleoside uptake mechanisms [1]. Research has demonstrated that the galactosylation significantly alters substrate recognition by nucleoside transporters, potentially bypassing resistance mechanisms associated with nucleoside transport deficiencies.
Synthetic Methodology Development: The compound has driven innovations in enzymatic glycosylation techniques. β-Galactosidases from various sources (bovine liver, E. coli, Aplysia fasciata) have been employed for regioselective galactosylation of nucleosides, with studies revealing that the 5'-position of pyrimidine nucleosides is preferentially glycosylated over the 2' or 3' positions [4] [8]. This regioselectivity is crucial for maintaining the biological activity of the nucleoside component upon activation.
Table 3: Biochemical Properties and Research Applications
Property/Application | Description |
---|---|
Activation Mechanism | Enzymatic hydrolysis by β-galactosidase releases 5-fluorouridine |
Biological Activity | Prodrug converted to active metabolite 5-fluorouridine, which inhibits thymidylate synthase and incorporates into RNA |
Primary Research Applications | - Cell selection in recombinant systems expressing lacZ- Prototype for targeted prodrug strategies- Tool for studying nucleoside metabolism and transport- Model compound for enzymatic glycosylation methodologies |
Metabolic Pathways | Hydrolysis → 5-fluorouridine → phosphorylation → 5-fluorouridine triphosphate (RNA incorporation) or → 5-fluoro-2'-deoxyuridine-5'-monophosphate (thymidylate synthase inhibition) |
Key Enzymatic Interactions | Substrate for β-galactosidase; metabolic activation by uridine/cytidine kinase; potential off-target interactions with guanine deaminase and uridine phosphorylase as suggested by thermal shift assays of analogous compounds [7] |
The enduring research interest in 5-fluorouridine-5'-O-β-D-galactopyranoside reflects its dual significance as both a practical biochemical tool and a conceptual advance in targeted drug delivery. Ongoing research explores structural analogs with modified sugar moieties (e.g., fucosyl, glucuronyl) and applications in antibody-directed enzyme prodrug therapy (ADEPT) platforms, where tumor-localized enzymes activate the prodrug [4]. These developments highlight how this compound continues to inspire innovative approaches in chemical biology and targeted therapeutics.
Compounds Mentioned in Article:5-Fluorouridine-5'-O-β-D-galactopyranoside, 5-Fluorouridine, 5-Fluorouracil, β-D-Galactopyranoside, Thymidylate Synthase, Uridine Phosphorylase, Guanine Deaminase, β-Galactosidase, 5'-Deoxy-5-fluorouridine, Floxuridine, Valaciclovir, Ganciclovir, Penciclovir, Vidarabine, Trifluridine, Idoxuridine, Zidovudine, Telbivudine, Fluorouracil, Thioguanine, Mercaptopurine
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7